7-Chloro-3,5-diphenyl-2,3-dihydro-1H-1,4-benzodiazepine
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Overview
Description
7-Chloro-3,5-diphenyl-2,3-dihydro-1H-1,4-benzodiazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of biological activities, particularly in the central nervous system. This compound is characterized by its unique structure, which includes a chloro group at the 7th position and phenyl groups at the 3rd and 5th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3,5-diphenyl-2,3-dihydro-1H-1,4-benzodiazepine typically involves the condensation of 2-amino-5-chlorobenzophenone with glycine ester hydrochloride. This reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol . The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzodiazepines.
Scientific Research Applications
7-Chloro-3,5-diphenyl-2,3-dihydro-1H-1,4-benzodiazepine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects . The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.
Comparison with Similar Compounds
Diazepam: 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one.
Clonazepam: 5-(2-chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one.
Lorazepam: 7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Uniqueness: 7-Chloro-3,5-diphenyl-2,3-dihydro-1H-1,4-benzodiazepine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike diazepam, which has a methyl group at the 1st position, this compound has phenyl groups at the 3rd and 5th positions, potentially altering its binding affinity and efficacy .
Properties
CAS No. |
61554-36-7 |
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Molecular Formula |
C21H17ClN2 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
7-chloro-3,5-diphenyl-2,3-dihydro-1H-1,4-benzodiazepine |
InChI |
InChI=1S/C21H17ClN2/c22-17-11-12-19-18(13-17)21(16-9-5-2-6-10-16)24-20(14-23-19)15-7-3-1-4-8-15/h1-13,20,23H,14H2 |
InChI Key |
ZGDXVYLKCPHKJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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